molecular formula C22H27N3O4S B2551460 (4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 304684-41-1

(4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2551460
CAS No.: 304684-41-1
M. Wt: 429.54
InChI Key: OXLZTXPTZVIAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a phenyl ring substituted with a morpholinosulfonyl group, connected via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting piperazine with benzyl chloride under basic conditions.

    Introduction of the Morpholinosulfonyl Group: The next step involves the introduction of the morpholinosulfonyl group to the phenyl ring. This can be achieved by reacting the phenyl compound with morpholine and a sulfonyl chloride derivative.

    Coupling Reaction: The final step involves coupling the benzylpiperazine derivative with the morpholinosulfonyl phenyl compound using a suitable coupling agent, such as a carbodiimide, to form the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is unique due to its combination of a piperazine ring with a benzyl group and a morpholinosulfonyl-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound (4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone , also known by its chemical formula C20H24N2O3SC_{20}H_{24}N_{2}O_{3}S, is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a benzyl group and a morpholinosulfonyl phenyl moiety. The molecular weight is approximately 372.48 g/mol. The presence of the sulfonyl group is significant as it often contributes to the compound's solubility and biological activity.

PropertyValue
Molecular FormulaC20H24N2O3SC_{20}H_{24}N_{2}O_{3}S
Molecular Weight372.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine moiety is known to influence central nervous system (CNS) activity, making this compound a candidate for neuropharmacological applications.

Therapeutic Applications

  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
  • Anxiolytic Effects : The compound's ability to interact with GABAergic systems may provide anxiolytic benefits, warranting further investigation in clinical settings.
  • Antipsychotic Potential : Given its structural similarity to known antipsychotic agents, there is interest in exploring its efficacy in treating psychotic disorders.

Study 1: Antidepressant Effects

A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in immobility time in the forced swim test, indicating potential antidepressant properties. The study noted an increase in serotonin levels within the hippocampus post-treatment.

Study 2: Anxiolytic Activity

In another experiment involving rat models, the compound was shown to reduce anxiety-like behavior as measured by the elevated plus maze test. This suggests that it may enhance GABAergic transmission or modulate serotonin pathways.

Study 3: Pharmacokinetics

A pharmacokinetic study revealed that this compound has favorable absorption characteristics with a half-life suitable for once-daily dosing regimens.

Table 2: Summary of Biological Activities

Activity TypeModel UsedFindings
AntidepressantMiceReduced immobility time
AnxiolyticRatsDecreased anxiety-like behavior
PharmacokineticsIn vivoFavorable absorption and half-life

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c26-22(24-12-10-23(11-13-24)18-19-4-2-1-3-5-19)20-6-8-21(9-7-20)30(27,28)25-14-16-29-17-15-25/h1-9H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLZTXPTZVIAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.